Product packaging for 1'-Sulfooxysafrole(Cat. No.:CAS No. 64282-99-1)

1'-Sulfooxysafrole

Katalognummer: B1218944
CAS-Nummer: 64282-99-1
Molekulargewicht: 258.25 g/mol
InChI-Schlüssel: UMODRLCASVODSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1'-Sulfooxysafrole (CAS# 64282-99-1) is a high-value biochemical tool for researchers investigating the metabolic activation and toxicology of alkenylbenzenes. This compound is the sulfate ester of 1'-hydroxysafrole and is recognized as the ultimate carcinogenic metabolite of safrole . Its research significance stems from its strong electrophilic nature, which enables it to form covalent DNA adducts, specifically with deoxyguanosine, facilitating studies on genotoxicity and the mechanisms underlying chemical carcinogenesis . The formation of this compound in vivo is a critical step in the bioactivation pathway of safrole, mediated by sulfotransferase enzymes following initial cytochrome P450 (primarily CYP1A2)-mediated 1'-hydroxylation . Physiologically based biokinetic (PBBK) modeling studies have been employed to quantify the formation of this metabolite, comparing its levels and interindividual variation in humans and rats for improved cancer risk assessment . Research using this compound provides crucial insights into the hepatocarcinogenicity of safrole and structurally related compounds, making it an essential standard for toxicological research focused on DNA adduct formation, reactive metabolite activity, and mechanism-based inhibition of CYP450 enzymes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6S B1218944 1'-Sulfooxysafrole CAS No. 64282-99-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

64282-99-1

Molekularformel

C10H10O6S

Molekulargewicht

258.25 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)prop-2-enyl hydrogen sulfate

InChI

InChI=1S/C10H10O6S/c1-2-8(16-17(11,12)13)7-3-4-9-10(5-7)15-6-14-9/h2-5,8H,1,6H2,(H,11,12,13)

InChI-Schlüssel

UMODRLCASVODSD-UHFFFAOYSA-N

SMILES

C=CC(C1=CC2=C(C=C1)OCO2)OS(=O)(=O)O

Kanonische SMILES

C=CC(C1=CC2=C(C=C1)OCO2)OS(=O)(=O)O

Synonyme

1'-sulfooxysafrole
1'-sulfoxysafrole

Herkunft des Produkts

United States

Biotransformation Pathways and Enzymology of 1 Sulfooxysafrole Formation

Precursor Metabolic Transformations

The biotransformation of safrole is initiated by oxidative metabolism, primarily targeting the allyl side chain of the molecule. This initial phase is crucial as it prepares the safrole molecule for the subsequent conjugation reaction that leads to the formation of the highly reactive 1'-sulfooxysafrole.

Safrole 1'-Hydroxylation by Cytochrome P450 Enzymes

The primary and most significant metabolic activation pathway for safrole is the hydroxylation at the 1'-position of the allyl side chain, resulting in the formation of 1'-hydroxysafrole (B1215727). wikipedia.org This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver. wikipedia.orgnih.gov The introduction of a hydroxyl group at this specific position is a critical step, as 1'-hydroxysafrole is the proximate carcinogen that can be further metabolized to the ultimate carcinogenic species. mdpi.comnih.gov

Multiple cytochrome P450 isoforms have been identified as being involved in the 1'-hydroxylation of safrole in humans. nih.gov Research has demonstrated that several CYPs contribute to this biotransformation, with varying degrees of activity. nih.govnih.gov Key isoforms implicated in this metabolic step include CYP2C9, CYP2E1, CYP2A6, and CYP2D6. nih.gov Studies have shown that CYP2C9 and CYP2E1 are the main P450s involved in human hepatic safrole 1'-hydroxylation. nih.gov Specifically, CYP2E1 exhibits a higher intrinsic clearance for this reaction compared to CYP2C9. nih.gov The involvement of multiple enzymes suggests that genetic polymorphisms and lifestyle factors, such as alcohol consumption (an inducer of CYP2E1), can influence the rate of safrole bioactivation. nih.gov

Cytochrome P450 IsoformRole in Safrole 1'-Hydroxylation
CYP1A2Minimal to no involvement in 1'-hydroxylation. nih.gov
CYP2A6Demonstrated involvement in the 1'-hydroxylation of safrole. nih.govmdpi.com
CYP2B6Less significant role compared to other isoforms.
CYP2C8Less significant role compared to other isoforms.
CYP2C9A major contributor to safrole 1'-hydroxylation in the human liver. nih.govnih.gov
CYP2C19Less significant role compared to other isoforms.
CYP2D6Contributes to the 1'-hydroxylation of safrole. nih.gov
CYP2E1A key enzyme in safrole 1'-hydroxylation with high intrinsic clearance. nih.govnih.gov

The kinetics of safrole 1'-hydroxylation have been investigated in human liver microsomes and with specific human CYP isoforms. In human liver microsomes, the mean Km and Vmax values for this reaction have been determined to be 5.7 ± 1.2 mM and 0.14 ± 0.03 µmol/min/nmol P450, respectively. nih.govacs.org The corresponding mean intrinsic clearance (Vmax/Km) was found to be 25.3 ± 2.3 µL/min/nmol P450. nih.govacs.org When examining individual enzymes, both CYP2C9 and CYP2E1 exhibit Km values higher than 1 mM, suggesting a relatively low affinity for safrole. acs.org However, CYP2E1 demonstrates an intrinsic clearance that is three-fold greater than that of CYP2C9, highlighting its efficiency in this metabolic conversion. nih.gov

Enzyme SystemKm (mM)Vmax (µmol/min/nmol P450)Intrinsic Clearance (Vmax/Km) (µL/min/nmol P450)
Human Liver Microsomes (n=3)5.7 ± 1.20.14 ± 0.0325.3 ± 2.3
CYP2C9> 1Data not specifiedData not specified
CYP2E1> 1Data not specified3-fold greater than CYP2C9

Alternative Precursor Metabolism

While 1'-hydroxylation is the primary activation pathway, safrole can undergo other metabolic transformations. One such pathway involves the oxidation of the allyl side chain to form safrole epoxide (2',3'-safrole oxide). wikipedia.org This pathway has been observed in rats and guinea pigs and is generally considered a minor route of metabolism due to its slow formation and subsequent rapid metabolism by epoxide hydratase to a dihydrodiol. wikipedia.org Another metabolic route is the cleavage of the methylenedioxy group, which leads to the formation of allylcatechol and its isomer, propenylcatechol. wikipedia.org Furthermore, metabolites such as 1,2-dihydroxy-4-allylbenzene have been identified in the urine of both rats and humans, indicating further metabolism of these alternative products. wikipedia.orgnih.gov

Enzymatic Sulfonation to this compound

The second critical step in the bioactivation of safrole is the sulfonation of the 1'-hydroxy metabolite. This reaction is a phase II metabolic process that converts 1'-hydroxysafrole into the highly unstable and electrophilic sulfuric acid ester, this compound. wikipedia.orgmdpi.comnih.gov

Role of Sulfotransferase (SULT) Enzymes

The enzymatic sulfonation of 1'-hydroxysafrole is catalyzed by a family of enzymes known as sulfotransferases (SULTs). wikipedia.orgnih.gov These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1'-hydroxysafrole. nih.govresearchgate.net Several SULT isoforms are capable of carrying out this reaction. researchgate.net The resulting product, this compound, is considered the ultimate carcinogen of safrole, as it is a strong electrophile that can readily form covalent adducts with cellular macromolecules like DNA. mdpi.comnih.govnih.gov Studies have indicated that hepatic sulfotransferase activities for 1'-hydroxysafrole are significant. nih.gov Specifically, SULT1A1 has been shown to sulfonate 1'-hydroxysafrole, with different allozymes exhibiting varying levels of activity. researchgate.net

Specific SULT Isoforms Involved (e.g., SULT1A1)

Several isoforms of the sulfotransferase enzyme family have been implicated in the sulfonation of 1'-hydroxysafrole. Notably, human SULT1A1, a major hepatic enzyme, is known to catalyze this reaction. nih.gov Additionally, SULT2A1 has been identified as another key enzyme involved in this biotransformation. While some studies have suggested the potential involvement of SULT1C3, its expression and significance in vivo appear to be limited.

Cofactor Requirements for Sulfonation (e.g., 3'-Phosphoadenosine-5'-phosphosulfate (PAPS))

The enzymatic sulfonation of 1'-hydroxysafrole is critically dependent on the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov PAPS serves as the universal sulfonate donor for all SULT-mediated reactions. purdue.edu The availability of PAPS within the cell can be a rate-limiting factor for sulfonation reactions. purdue.edu

Enzyme Kinetics of Sulfonation Reactions

Detailed kinetic parameters for the sulfonation of 1'-hydroxysafrole by specific human SULT isoforms are not extensively documented in publicly available literature. However, studies with related substrates provide insights into the general catalytic efficiency of these enzymes. For instance, human SULT2A1 has been shown to exhibit Michaelis-Menten kinetics with various substrates, with Km and Vmax values varying depending on the substrate. nih.govresearchgate.net Research on SULT1A1 has also detailed its kinetic behavior with a range of xenobiotic compounds. griffith.edu.au One study noted that the activity of SULT1A1 in the sulfonation of 1'-hydroxysafrole was lower than that of SULT2A1 in a specific experimental system.

Cellular and Organ-Specific Sulfonation Activities (e.g., Hepatic, Renal, Pulmonary)

The sulfonation of 1'-hydroxysafrole exhibits significant variation across different tissues, largely dictated by the expression levels of the relevant SULT isoforms. The liver is the primary site of this metabolic activation, which is consistent with SULT1A1 being the most highly expressed sulfotransferase in hepatic tissue.

Relative Abundance of Major SULT Isoforms in Human Tissues

SULT IsoformLiverKidneyLung
SULT1A1HighModerateLow
SULT2A1ModerateVery LowLow
SULT1B1LowModerateLow
SULT1A3/4AbsentModerateLow
SULT1E1LowAbsentModerate

Subsequent Metabolic Fates of this compound and Related Metabolites

Following its formation, this compound is a chemically unstable compound that can undergo further metabolic transformations, leading to either detoxification or the generation of reactive species.

Decomposition Pathways to Electrophilic Intermediates

This compound is a potent electrophile. nih.gov Its instability leads to the spontaneous loss of the sulfate (B86663) group, resulting in the formation of a highly reactive carbocation at the 1'-position of the safrole molecule. This carbocation is a strong electrophile that can readily react with cellular nucleophiles, such as DNA and proteins.

Conjugation Reactions as Trapping Mechanisms (e.g., Glutathione (B108866) Adduct Formation)

A primary detoxification pathway for the electrophilic intermediates derived from this compound involves conjugation with glutathione (GSH). wur.nl This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable, water-soluble glutathione adduct. nih.gov This adduct is then typically further metabolized and excreted from the body. The formation of glutathione adducts serves as a crucial trapping mechanism, preventing the reactive carbocation from interacting with critical cellular macromolecules. sygnaturediscovery.comojp.gov While the involvement of GSTs is established, the specific isozymes that preferentially catalyze the conjugation of the this compound-derived electrophile have not been definitively identified. nih.govresearchgate.net

Diversion to Other Metabolic Pathways (e.g., Glucuronidation, Oxidation to 1'-Oxosafrole)

While the formation of this compound is a significant metabolic activation pathway for safrole, the precursor metabolite, 1'-hydroxysafrole, is a branch point for several other metabolic routes. These alternative pathways, primarily glucuronidation and oxidation, represent diversions that can lead to detoxification or the formation of different metabolites. The balance between sulfonation and these diversionary pathways is a critical determinant of the ultimate metabolic fate of safrole.

Glucuronidation of 1'-Hydroxysafrole

A major alternative pathway for the metabolism of 1'-hydroxysafrole is conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of 1'-hydroxysafrole glucuronide. Glucuronidation is a common Phase II detoxification reaction that increases the water solubility of xenobiotics, facilitating their excretion in urine and bile. The glucuronide of 1'-hydroxysafrole has been identified as a significant metabolite in the urine of rats that have been administered safrole. scispace.com This pathway directly competes with the sulfonation pathway for their common substrate, 1'-hydroxysafrole. The relative activity of sulfotransferases and UDP-glucuronosyltransferases in the liver can, therefore, influence the proportion of 1'-hydroxysafrole that is activated to the reactive sulfate ester versus being detoxified via glucuronidation.

Oxidation to 1'-Oxosafrole (B1206764)

Another metabolic diversion for 1'-hydroxysafrole is its oxidation to the corresponding ketone, 1'-oxosafrole. This biotransformation can be catalyzed by cytosolic alcohol dehydrogenases. Further metabolism of 1'-oxosafrole can lead to the formation of other downstream metabolites. The oxidation of the allyl side chain of safrole is a complex process mediated by cytochrome P450 enzymes, leading to the initial formation of 1'-hydroxysafrole. wikipedia.org Subsequent oxidation to 1'-oxosafrole represents a further step in the metabolic cascade of this compound.

The metabolic landscape of safrole is multifaceted, with several pathways competing for common intermediates. The diversion of 1'-hydroxysafrole to glucuronidation and oxidation pathways represents important routes that can mitigate the formation of the ultimate reactive metabolite, this compound.

Table of Metabolites and Enzymes in Diversionary Pathways

PrecursorPathwayKey Enzyme(s)Resulting Metabolite
1'-HydroxysafroleGlucuronidationUDP-glucuronosyltransferases (UGTs)1'-Hydroxysafrole glucuronide
1'-HydroxysafroleOxidationAlcohol Dehydrogenases1'-Oxosafrole

Molecular Mechanisms of Interaction with Biological Macromolecules

Electrophilic Reactivity Profiles of 1'-Sulfooxysafrole and Its Decomposition Products

This compound is recognized as the primary ultimate electrophilic and carcinogenic metabolite of 1'-hydroxysafrole (B1215727) in mouse liver. researchgate.net Its reactivity stems from its ability to generate a highly electrophilic species. The sulfuric acid ester of 1'-hydroxysafrole is implicated as the major electrophilic metabolite of safrole. researchgate.net

The key to the electrophilic nature of this compound lies in its decomposition to form a carbocation. The sulfate (B86663) group acts as a good leaving group, facilitating the heterolytic cleavage of the C1'-O bond. This process results in the formation of a resonance-stabilized allyl-benzylic carbocation. msu.eduuomustansiriyah.edu.iq This carbocation is a potent electrophile, readily reacting with nucleophilic sites on biological macromolecules. sinica.edu.twlibretexts.org

The formation of this carbocation intermediate is a critical step, as it is the species that directly participates in nucleophilic substitution reactions with cellular components, most notably DNA. msu.edusinica.edu.tw The stability of this carbocation is enhanced by the delocalization of the positive charge across the adjacent allyl group and the benzene (B151609) ring, which increases its lifetime and allows for diffusion and reaction with various cellular targets. msu.edu

The reaction of a carbocation with an alkene, a component of many biological molecules, to form a new carbon-carbon bond is a thermodynamically favorable process. sinica.edu.tw However, in a biological system, the primary targets for this electrophilic attack are the nucleophilic centers in DNA bases. wikipedia.org

Computational chemistry and molecular modeling have become invaluable tools for understanding the reactivity of molecules like this compound. rsc.orgcecam.org Theoretical studies can predict the distribution of electron density within the molecule, identifying the most electrophilic sites susceptible to nucleophilic attack. For this compound, the C1' position is the primary electrophilic center due to the electron-withdrawing nature of the sulfooxy group.

Quantum chemical calculations can model the reaction pathway for carbocation formation and its subsequent reaction with nucleophiles. rsc.org These models help to elucidate the transition states and activation energies involved, providing a deeper understanding of the reaction kinetics. libretexts.org By analyzing the potential energy surface, researchers can predict the most likely reaction pathways and the structures of the resulting adducts. rsc.orgcecam.org Molecular dynamics simulations have been employed to study the structural impact of safrole-derived DNA adducts, revealing that they can cause subtle distortions in the DNA helix. nih.gov

Covalent Modification of Nucleic Acids

The electrophilic carbocation generated from this compound readily reacts with the nucleophilic centers in nucleic acids, leading to the formation of covalent adducts. nih.govclemson.edu This covalent modification of DNA is a key event in the initiation of carcinogenesis. wikipedia.org

The formation of DNA adducts by this compound is not random; it exhibits a degree of specificity for certain nucleobases and specific atoms within those bases. wikipedia.org The N7 and N3 positions of guanine (B1146940) and adenine (B156593) are considered the most nucleophilic sites in DNA. wikipedia.org The major adducts are typically formed at the N2 position of guanine. clemson.edu

The level of DNA adducts is influenced by the balance between their formation and repair. hhearprogram.org The persistence of these adducts can lead to miscoding during DNA replication, resulting in mutations. clemson.edu

Table 1: DNA Adduct Formation Data

Cell Type Compound Exposure Concentration Adduct Type Adduct Level Reference
HepG2 cells 1'-OH safrole 200 μM S-3'-N2-dG Data available in source researchgate.net
HepG2 cells 1'-OH estragole 32 μM E-3'-N2-dG Data available in source researchgate.net

The N7 atom of guanine is a highly nucleophilic site and a primary target for many alkylating agents. nih.gov While adducts can form at this position, they are often chemically unstable. nih.gov These N7-dG adducts can undergo spontaneous depurination, creating an apurinic (AP) site in the DNA, or the imidazole (B134444) ring can open to form a more stable formamidopyrimidine (Fapy) adduct. nih.gov Studies have shown the formation of adducts at the C-8 and N-7 positions of guanine residues in mouse liver after administration of related compounds. researchgate.net

The exocyclic N2 amino group of deoxyguanosine is another significant site for adduct formation by this compound. uconn.eduresearchgate.net The major and most persistent DNA adducts formed from safrole are at this position. nih.govclemson.edu Specifically, the N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG) adduct is a well-characterized product. nih.gov

These N2-dG adducts are generally more stable than N7-dG adducts and are considered to be highly mutagenic lesions. nih.govnih.gov Molecular dynamics simulations have indicated that the S-3'-N2-dG adduct causes only minor distortions to the DNA structure, which may contribute to its inefficient recognition and repair by cellular mechanisms like nucleotide excision repair (NER), leading to its persistence. nih.gov

Table 2: List of Chemical Compounds

Compound Name Abbreviation
This compound
Safrole
1'-Hydroxysafrole 1'-OH safrole
Deoxyguanosine dG
N7-Deoxyguanosine N7-dG
N2-Deoxyguanosine N2-dG
N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine S-3'-N2-dG
1'-Acetoxyestragole
1'-Hydroxyestragole 1'-OH estragole
N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine E-3'-N2-dG
Deoxyadenosine (B7792050) dA
Guanine
Adenine
Cytosine
Thymine
Uracil

DNA Adduct Formation: Specificity and Sites of Modification

Deoxyadenosine Adducts

Following the metabolic activation of safrole to this compound, this reactive ester can form covalent adducts with DNA nucleobases. While the primary target for adduction is the N2 position of guanine, reactions with deoxyadenosine also occur, albeit to a lesser extent. europa.eu The formation of deoxyadenosine adducts involves the electrophilic attack of the carbocation generated from this compound on the nucleophilic centers of the adenine base. acs.org Specifically, the N6 position of deoxyadenosine is a known site for the formation of these adducts, resulting in structures such as N6-(trans-isosafrol-3'-yl)deoxyadenosine. acs.orgresearchgate.net The formation of these adducts is a key step in the mutagenic and carcinogenic properties attributed to safrole exposure. femaflavor.org

Structural Characterization and Stereochemistry of DNA Adducts

The interaction of this compound with DNA results in the formation of several distinct adducts. The major adducts identified are N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine and, to a lesser extent, N6-(trans-isosafrol-3'-yl)-2'-deoxyadenosine. acs.orgresearchgate.net The formation of these adducts arises from the reaction of the electrophilic 1'-carbon of the safrole metabolite with the exocyclic amino groups of guanine and adenine.

The stereochemistry of these adducts is a critical factor in their biological consequences. The "trans" configuration indicates the stereochemical relationship of the substituents on the newly formed bond. The formation of these adducts can lead to two major and two minor DNA adducts, as detected in rat liver DNA. europa.euoup.com The two major adducts have been identified as N²-(trans-isosafrol-3′-yl) 2′-deoxyguanosine and N²-(safrol-1′-yl) 2′-deoxyguanosine. oup.com

Influence of Adducts on DNA Helical Structure and Conformation

The formation of safrole-DNA adducts can influence the local structure and conformation of the DNA helix. However, studies involving molecular dynamics simulations have indicated that the formation of the N2-(trans-isosafrol-3′-yl)-2′-deoxyguanosine (S-3′-N2-dG) adduct causes only subtle changes to the DNA structure. researchgate.netacs.orgwur.nl This minimal distortion of the DNA helix is a significant finding, as it may allow these adducts to evade detection by the nucleotide excision repair (NER) machinery. researchgate.netacs.orgwur.nl The persistence of these adducts due to inefficient repair could lead to their bioaccumulation upon continuous exposure. researchgate.netacs.orgwur.nl Despite the subtle nature of the distortion, the presence of these bulky adducts can still interfere with DNA replication and transcription processes. taylorandfrancis.com

Formation of Adducts with RNA and Other Nucleotides

In addition to DNA, the reactive metabolite this compound can also form adducts with RNA. researchgate.netnih.gov The metabolic activation of safrole by cytochrome P450 enzymes to 1'-hydroxysafrole and subsequent metabolism by sulfotransferases generates reactive allylic sulfate esters that can react with the bases of RNA. researchgate.netnih.gov Studies have detected the formation of multiple guanosine, adenosine, and cytosine adducts in mouse liver S9 incubations, cultured mouse primary hepatocytes, and in the liver tissues of mice exposed to safrole. nih.gov The formation of these RNA adducts may contribute to the toxic effects of safrole by altering the biochemical properties and functions of RNA. researchgate.netnih.gov Furthermore, adduct formation has been observed with 2'-deoxyguanosine (B1662781) 3'-monophosphate (dGMP) and 2'-deoxyadenosine (B1664071) 3'-monophosphate (dAMP) in the presence of sulfotransferase and 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.com

Genomic Integrity Response and Dna Repair Pathways

Molecular Dynamics of DNA-Adduct Persistence and Repair Efficiency

The genomic integrity of cells is constantly challenged by endogenous and exogenous agents, necessitating robust DNA repair mechanisms. For compounds like safrole, a naturally occurring alkenylbenzene found in various spices and essential oils, metabolic activation leads to the formation of highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. Among these, 1'-sulfooxysafrole is identified as a key electrophilic metabolite responsible for initiating DNA damage vanhove.frresearchgate.netwikipedia.org. The persistence of these DNA adducts and the efficiency of cellular repair pathways in their removal are critical determinants of the compound's genotoxic and carcinogenic potential.

Formation and Nature of this compound DNA Adducts

Safrole undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of 1'-hydroxysafrole (B1215727). This intermediate is then conjugated with sulfate (B86663) by sulfotransferase enzymes to produce this compound vanhove.frwikipedia.org. This sulfate ester is highly unstable and readily undergoes nucleophilic displacement, generating a reactive carbocation that targets nucleophilic sites on DNA bases vanhove.frwikipedia.org. The primary targets for adduct formation include the exocyclic amino groups of guanine (B1146940) and adenine (B156593) nih.govwikipedia.org. Specifically, adducts such as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine have been identified, involving substitutions on the guanine's 2-amino group or adenine's N6 position, respectively nih.gov. These adducts represent a direct modification of the DNA structure, potentially disrupting normal DNA replication and transcription processes.

DNA Adduct Persistence Dynamics

The persistence of DNA adducts is governed by the balance between their formation rate and the efficiency of cellular repair mechanisms. Research indicates that safrole-derived DNA adducts can exhibit significant persistence in cellular environments. Studies using liver cell models have shown that over 90% of these adducts can remain unrepaired even after 24 to 48 hours of recovery researchgate.net. Furthermore, safrole-DNA adducts have been detected in animal models for extended periods, with some studies reporting their presence 30 to 140 days after a single administration clemson.edu. The persistence has also been observed to be independent of the administered dose, suggesting a consistent half-life for these adducts once formed nih.gov.

This prolonged presence of adducts is partly attributed to the molecular dynamics of their interaction with DNA. Molecular dynamics (MD) simulations suggest that the formation of specific safrole-DNA adducts, such as S-3'-N2-dG, causes only subtle distortions to the DNA helix researchgate.net. Such minimal structural alterations may hinder the efficient recognition and binding of DNA repair enzymes, particularly those involved in bulky lesion removal like Nucleotide Excision Repair (NER) researchgate.netsymbiosisonlinepublishing.com. Consequently, these adducts may escape detection by the cellular repair machinery, leading to their accumulation within the genome upon repeated exposure researchgate.net.

DNA Repair Efficiency and Mechanisms

The cellular response to DNA damage involves a complex network of repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and others kyushu-u.ac.jpnih.gov. For safrole-induced DNA adducts, NER is considered a primary repair pathway researchgate.netsymbiosisonlinepublishing.com. However, studies have indicated that the repair efficiency for these specific adducts is limited researchgate.net.

Table 1: DNA Adduct Persistence in Cellular Models

Compound/MetaboliteAdduct TypePersistence DurationCellular Model/NotesSource
Safrole/1'-OH-SafroleS-3'-N2-dG>90% remaining after 24-48hLiver cell models researchgate.net
SafroleVariousDetected 30-140 days post-ingestionAnimal models clemson.edu
SafroleVariousDose-independent persistence time courseAnimal models nih.gov

Table 2: DNA Repair Efficiency for Safrole-Derived Adducts

Compound/MetaboliteAdduct TypePrimary Repair Pathway InvolvedObserved Efficiency/ObservationNotesSource
Safrole/1'-OH-SafroleS-3'-N2-dGNucleotide Excision Repair (NER)Slower repair in NER-deficient cells vs. wild-typeConfirms NER role, indicates overall inefficiency researchgate.net
Safrole/1'-OH-SafroleS-3'-N2-dGGeneral cellular repairLimited repair; >90% adducts remain after 24-48h researchgate.net
1'-HydroxysafroleVariousRepair synthesis~15% of UV-induced levelsCultured human T98G cells nih.gov
SafroleVariousDNA repair machineryInefficient activation due to subtle DNA distortionPotential for bioaccumulation researchgate.net

The limited efficiency of DNA repair pathways in removing this compound-induced adducts contributes to their persistence, thereby posing a continuous risk to genomic integrity and potentially initiating mutagenic events that can lead to carcinogenesis.

Theoretical and Computational Research Approaches

Physiologically Based Biokinetic (PBBK) Modeling of 1'-Sulfooxysafrole Formation and Distribution

Physiologically Based Biokinetic (PBBK) models are crucial tools for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds within biological systems. For this compound, these models are employed to predict its formation and disposition, particularly in relation to its precursor, safrole. PBBK models integrate physiological parameters with biochemical and chemical kinetic data to simulate the compound's behavior in vivo oup.comacs.orgoup.comnih.gov.

Model Development and Validation Using In Vitro-Derived Kinetic Parameters

The development of PBBK models for this compound relies heavily on kinetic parameters derived from in vitro studies. These studies typically involve incubating tissue fractions, such as liver microsomes or S9 fractions, with safrole or its proximate metabolite, 1'-hydroxysafrole (B1215727), to quantify the rates of metabolic reactions acs.orgoup.comcore.ac.uk. Key enzymes involved in the bioactivation pathway include cytochrome P450 enzymes (e.g., CYP2A6) for the initial hydroxylation of safrole to 1'-hydroxysafrole, and sulfotransferases (SULTs) for the subsequent sulfation of 1'-hydroxysafrole to this compound oup.comoup.comcore.ac.uknih.gov.

Kinetic parameters such as Vmax (maximum reaction rate) and Km (Michaelis-Menten constant) are determined for these enzymatic steps. For instance, studies have reported kinetic data for the sulfation of 1'-hydroxysafrole by human liver S9 protein, yielding parameters like Km values in the range of hundreds of micromolar and Vmax values in the nanomolar per minute per milligram of protein range acs.orgoup.com. These in vitro-derived parameters are then scaled and incorporated into the PBBK model to represent metabolic processes within specific organs, most notably the liver acs.orgoup.com. Model validation is achieved by comparing the model's predictions against experimentally observed metabolite levels or excretion data from in vivo studies acs.orgoup.comnih.gov.

Table 1: Representative In Vitro Kinetic Parameters for Safrole Sulfation

Enzyme/SystemSubstrateParameterValueUnitReference
Human Liver S91'-HydroxysafroleKm3828µM oup.com
Human Liver S91'-HydroxysafroleVmax0.017nmol/min/mg S9 protein oup.com
Human Liver S91'-HydroxysafroleVmax/Km0.004µL/min/mg S9 protein oup.com
Rat Liver S91'-HydroxysafroleKm101µM acs.org
Rat Liver S91'-HydroxysafroleVmax25nmol/min/mg S9 protein acs.org
Rat Liver S91'-HydroxysafroleVmax/Km248µL/min/mg S9 protein acs.org

Prediction of Metabolite Levels in Biological Systems Over Time and Dose

Once validated, PBBK models can predict the time- and dose-dependent formation and distribution of this compound and its related metabolites within various biological compartments, such as the liver and plasma oup.comacs.orgoup.comnih.gov. These models simulate how the concentration of this compound changes over time following exposure to safrole, often showing an initial increase followed by a decrease as it undergoes further reactions or detoxification oup.comacs.org.

Predictions can also explore the impact of different exposure levels on metabolite formation. For safrole, PBBK models have indicated that the formation of its ultimate carcinogenic metabolite, this compound, generally shows linear kinetics across a range of doses, suggesting no significant saturation of the metabolic pathways within certain exposure ranges oup.comnih.govresearchgate.net. For example, models have predicted that in human liver, the median formation of this compound can be three to five times higher than in rat liver oup.comnih.gov. Simulations have also shown that the relative formation of bioactivated metabolites does not significantly increase at higher doses for safrole, unlike some other alkenylbenzenes acs.orgresearchgate.net.

Table 2: PBBK Model Predictions for this compound Formation

Biological SystemPredicted Median Formation Ratio (Human vs. Rat)Predicted Interindividual Variability (Fold Difference)Reference
Human Liver3-5 times higher4- to 17-fold oup.comnih.gov

In Silico Assessment of Interindividual Variability in Biotransformation

PBBK models, particularly when coupled with Monte Carlo simulations, are instrumental in assessing interindividual variability in the biotransformation of safrole and the subsequent formation of this compound oup.comnih.gov. This variability is often attributed to genetic polymorphisms in the enzymes responsible for safrole metabolism, such as cytochrome P450 enzymes (e.g., CYP2A6) and sulfotransferases oup.comnih.govnih.gov.

By incorporating variations in the kinetic parameters of these enzymes, reflecting common genetic differences within a population, PBBK models can predict a range of metabolite concentrations. For this compound, Monte Carlo simulations have predicted that its formation can vary significantly among individuals, with a range of 4- to 17-fold difference between the 95th and median, or 95th and 5th percentiles of the population oup.comnih.gov. This highlights how genetic makeup can influence an individual's susceptibility to the effects of safrole exposure by altering the rate of formation of its reactive metabolites.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior of biological systems at an atomic level glycoforum.gr.jpmpg.denih.gov. For this compound, MD simulations can elucidate its potential interactions with biomolecules such as DNA or proteins involved in its metabolism or cellular response.

While specific MD simulations directly focused on this compound might be less common in the readily available literature, studies on related safrole metabolites or other genotoxic compounds provide a framework. These simulations typically involve modeling the compound within a simulated biological environment (e.g., near DNA or a protein active site) and tracking atomic movements based on physics-based force fields glycoforum.gr.jpmpg.demdpi.comnih.gov. The analysis of these simulations can reveal information about binding affinities, stability of complexes, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) mdpi.com. Such studies can help predict how this compound might bind to DNA, potentially leading to adduct formation, or how it interacts with enzymes involved in its detoxification or further activation.

Quantum Mechanical Studies of Reactivity, Stability, and Transition States

Quantum Mechanical (QM) studies employ the principles of quantum chemistry to investigate the electronic structure, reactivity, and stability of molecules. These calculations provide detailed information about bond energies, reaction pathways, and the electronic distribution within a molecule, which are critical for understanding its chemical behavior schrodinger.com.

For this compound, QM calculations can predict its intrinsic stability under physiological conditions and its propensity to undergo decomposition or rearrangement. The sulfonate ester linkage in this compound is known to be unstable and can spontaneously decompose to form a reactive electrophilic carbonium cation oup.comnih.gov. QM studies can quantify the energy barriers for such decomposition pathways, identify transition states, and elucidate the mechanisms by which reactive intermediates are generated. For example, calculations might determine the activation energy for the elimination of sulfite (B76179) from this compound, a key step in its bioactivation to a DNA-reactive species schrodinger.com. These studies contribute to a fundamental understanding of the molecule's chemical reactivity and its potential to cause cellular damage.

Table 3: Representative Quantum Mechanical Study Findings

Property StudiedComputational MethodFindingPotential ImplicationReference
Stability of linkageQM CalculationsSulfonate ester linkage is susceptible to facile elimination of sulfite.Indicates potential for generating reactive electrophiles. schrodinger.com
Decomposition pathwayQM CalculationsCalculated activation energy for rearrangement to electrophile: ~25 kcal/mol.Quantifies the energy barrier for generating a reactive intermediate. schrodinger.com
Electronic structureDFT CalculationsStable under physiological conditions, but potential for facile elimination of sulfite.Predicts chemical behavior and reactivity under biological conditions. schrodinger.com

Structure-Activity Relationship (SAR) Modeling for Molecular Interactions

Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR), aims to establish a correlation between the chemical structure of a compound and its biological activity or properties jocpr.comwikipedia.orgijaar.org. By analyzing a series of related compounds, SAR models can identify specific structural features that are critical for a particular interaction or effect.

For this compound, SAR studies could explore how modifications to its structure influence its reactivity, stability, or ability to interact with biological targets like DNA or metabolizing enzymes. While direct SAR studies specifically on this compound might be limited, research on safrole analogs and other alkenylbenzenes often identifies key structural determinants. For example, the presence of the allyl group and the sulfoxy substituent on the safrole backbone has been implicated in DNA binding affinity and genotoxicity ijaar.org. QSAR models can quantify these relationships by using molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) to predict biological outcomes jocpr.comwikipedia.org. These models can aid in understanding the molecular basis of this compound's genotoxic potential and guide the design of related compounds with potentially altered activities.

Compound List:

this compound

Safrole

1'-Hydroxysafrole

1'-Oxosafrole (B1206764)

1,2-Dihydroxy-4-allylbenzene

2',3'-Safrole oxide

3'-Hydroxysafrole

1'-Hydroxysafrole glucuronide

Estragole

Methyleugenol

1'-Sulfooxymethyleugenol

Advanced Analytical Methodologies for Research and Characterization

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS) is a pivotal tool in the analysis of 1'-sulfooxysafrole and its derivatives due to its high sensitivity and ability to provide structural information. waters.commdpi.com When coupled with liquid chromatography, it becomes a powerful platform for identifying and quantifying metabolites and adducts in intricate biological samples. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for Adducts and Metabolites

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely utilized technique for the sensitive and selective analysis of safrole metabolites and their corresponding adducts. nih.govnih.gov This method allows for the detection of specific covalent modifications to nucleic acids and proteins that result from the metabolic activation of safrole to this compound. For instance, LC-MS/MS has been successfully employed to detect a range of RNA adducts in various biological systems after exposure to safrole. nih.gov Studies have identified multiple guanosine, adenosine, and cytosine adducts in mouse liver S9 incubations, primary hepatocytes, and in the liver tissue of mice exposed to safrole, demonstrating the formation of these adducts in vitro and in vivo. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, when coupled with MS/MS, offers enhanced sensitivity, selectivity, and faster analysis times. nih.govnih.gov The use of smaller particle sizes in UPLC columns results in improved chromatographic resolution and efficiency. This is particularly advantageous for separating complex mixtures of metabolites and adducts from biological extracts. nih.gov Furthermore, advancements such as the use of smaller internal diameter columns (e.g., 1.0 mm) can significantly increase sensitivity, which is crucial for detecting the trace levels of adducts often found in biological samples. thermofisher.com

Table 1: Examples of Safrole-RNA Adducts Detected by LC-MS/MS

Adduct Type Number Detected Biological System
Guanosine Adducts 3 Mouse Liver S9, Primary Hepatocytes, Liver Tissue
Adenosine Adducts 2 Mouse Liver S9, Primary Hepatocytes, Liver Tissue
Cytosine Adducts 2 Mouse Liver S9, Primary Hepatocytes, Liver Tissue

Data sourced from studies on safrole metabolism and RNA adduction. nih.gov

High-Resolution Mass Spectrometry (e.g., Q-TOF MS) for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the mass of an ion with very high accuracy, which is essential for assigning elemental compositions to unknown metabolites and adducts. ual.esmdpi.com Quadrupole Time-of-Flight (Q-TOF) MS is a hybrid technology that combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy, excellent sensitivity, and the capability for MS/MS analysis. ual.eslabcompare.com

Q-TOF MS is particularly well-suited for non-targeted metabolomics and metabolite profiling studies, as it can detect a virtually unlimited number of compounds in a single analysis without prior knowledge of the analytes. waters.com This comprehensive approach allows researchers to obtain a global snapshot of the metabolic changes induced by safrole exposure, facilitating the discovery of new metabolites and biomarkers. nih.gov The high mass accuracy (<5 ppm) of Q-TOF instruments helps to differentiate between isobaric species—compounds that have the same nominal mass but different elemental compositions—a critical feature for confident compound identification in complex biological matrices. ual.esnih.gov

Table 2: Key Features of Q-TOF MS for Metabolite Profiling

Feature Advantage Relevance to this compound Research
High Mass Accuracy Allows for determination of elemental composition. ual.es Confident identification of unknown safrole metabolites and adducts.
High Resolution Separates ions with very similar mass-to-charge ratios. ual.es Distinguishes metabolites from background matrix interferences.
High Sensitivity Enables detection of low-abundance compounds. labcompare.com Quantification of trace-level adducts.

Tandem Mass Spectrometry for Adduct Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of metabolites and adducts. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., a protonated metabolite or adduct) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. mdpi.com The fragmentation pattern is unique to the molecule's structure and provides definitive evidence for its identity.

For sulfated compounds like this compound, a characteristic fragmentation pathway is the neutral loss of the sulfo group (SO₃), which corresponds to a mass loss of 80 Da. nih.gov This specific neutral loss can be used as a diagnostic tool in MS/MS scans to selectively screen for sulfated metabolites in complex mixtures. This technique, known as neutral loss scanning, is highly specific for identifying compounds containing a particular functional group. nih.gov The fragmentation patterns of DNA and RNA adducts formed by this compound often show a characteristic loss of the deoxyribose or ribose sugar moiety, respectively, which is a key transition used in their detection and quantification. mdpi.com

Chromatographic Separation Techniques for Metabolites and Adducts

The separation of this compound, its precursors, other metabolites, and resulting adducts from complex biological matrices is a critical step prior to mass spectrometric analysis. The choice of chromatographic technique depends on the polarity and chemical properties of the analytes of interest.

Hydrophilic Interaction Chromatography (HILIC) for Polar Metabolites and Isomers

Hydrophilic Interaction Chromatography (HILIC) is an effective technique for the separation and retention of highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.govhpst.cz This makes HILIC particularly suitable for the analysis of polar metabolites such as this compound, as well as other polar compounds like amino acids, organic acids, and nucleotides, which are the targets of adduction. hpst.cznih.gov

In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. nih.gov This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. HILIC has demonstrated superior separation efficiency for polar metabolites compared to reversed-phase columns. nih.gov Furthermore, the technique is capable of separating structurally similar isomers, a challenging task that is crucial for accurate metabolite identification. chromatographyonline.com The use of HILIC coupled with MS provides a powerful platform for the comprehensive analysis of the polar metabolome. nih.gov

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used separation technique in LC-MS applications. chromatographyonline.comtosohbioscience.com It employs a nonpolar stationary phase (commonly C18- or C8-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. tosohbioscience.com RPLC separates molecules based on their hydrophobicity; less polar compounds are retained more strongly on the column. tosohbioscience.com

While the highly polar this compound itself might show limited retention, RPLC is essential for the analysis of its less polar precursors, such as safrole and 1'-hydroxysafrole (B1215727). It is also the standard method for the analysis of nucleoside adducts following the enzymatic digestion of DNA or RNA. The resulting modified nucleosides have sufficient hydrophobicity to be well-retained and separated by RPLC before their detection by MS. The versatility of RPLC allows for the analysis of a wide range of analytes, from small molecules to larger peptides and proteins that may be adducted by safrole metabolites. tosohbioscience.comnih.gov

Table 3: Comparison of HILIC and RPLC for Safrole Metabolite Analysis

Feature Hydrophilic Interaction Chromatography (HILIC) Reversed-Phase Liquid Chromatography (RPLC)
Principle Analyte partitioning into an aqueous layer on a polar stationary phase. nih.gov Analyte partitioning based on hydrophobic interactions with a nonpolar stationary phase. tosohbioscience.com
Primary Analytes Highly polar compounds (e.g., this compound, amino acids, sugar phosphates). hpst.cznih.gov Nonpolar to moderately polar compounds (e.g., safrole, 1'-hydroxysafrole, nucleoside adducts). tosohbioscience.com

| Advantages | Excellent retention of polar species, separation of isomers. nih.govchromatographyonline.com | High robustness, wide applicability, extensive commercial availability of columns. chromatographyonline.com |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. While the direct analysis of the thermally labile and non-volatile this compound is not feasible with standard GC methods, the technique is indispensable for studying its metabolic pathway, particularly by quantifying its precursor, safrole, and other related volatile metabolites. nih.govjfda-online.commdpi.com

In a typical application, GC is coupled with a mass spectrometer (GC-MS), which acts as a detector to identify the separated compounds based on their mass-to-charge ratio. nih.gov For the analysis of safrole and its metabolites in biological or environmental samples, a headspace solid-phase microextraction (SPME) method can be employed. This sample preparation technique isolates and concentrates volatile analytes from the sample matrix before their introduction into the GC system, enhancing sensitivity and reducing matrix interference. mdpi.commdpi.com

Researchers have developed and validated GC-based methods for the quantification of safrole in various complex matrices. nih.govsemanticscholar.org These methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low µg/kg range. mdpi.com The analysis of volatile metabolite profiles can provide indirect evidence of the metabolic activation of safrole to this compound. nih.gov For instance, detecting specific patterns of volatile compounds in headspace analysis of in vitro or in vivo systems can indicate the activity of metabolic pathways leading to the formation of the sulfate (B86663) ester. nih.gov

Table 1: Parameters for GC-based Analysis of Safrole and Related Compounds
ParameterDescriptionTypical Value/ConditionReference
TechniqueThe primary analytical method used.Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Sample PreparationMethod to isolate and concentrate analytes.Headspace Solid-Phase Microextraction (SPME) mdpi.com
Column TypeThe stationary phase used for separation.DB-17 (30 m × 0.25 mm × 0.25 µm) nih.gov
Detection Limit (LOD)The lowest concentration of analyte that can be reliably detected.0.0057 µg/kg mdpi.com
Quantification Limit (LOQ)The lowest concentration of analyte that can be reliably quantified.0.019 µg/kg mdpi.com
Recovery RateThe efficiency of the extraction process.96-108% nih.govjfda-online.com

Multi-Dimensional Chromatography Approaches for Complex Mixtures

Biological samples containing metabolites of safrole are inherently complex, often containing thousands of individual components. One-dimensional chromatography may not provide sufficient resolving power to separate all analytes of interest from matrix interferences. nih.gov Multi-dimensional chromatography, particularly comprehensive two-dimensional liquid chromatography (2D-LC or LCxLC), offers a significant increase in peak capacity and resolving power, making it an ideal approach for such challenging analytical tasks. chromatographyonline.com

In a multi-dimensional setup, fractions from the first separation dimension are systematically transferred to a second column with a different separation mechanism (orthogonal separation). waters.com For the analysis of this compound and its adducts, a common 2D-LC configuration could involve:

First Dimension (1D): Strong Cation Exchange (SCX) chromatography could be used to separate molecules based on their charge. This would be effective in separating charged species like this compound and its DNA adducts from neutral parent compounds. chromatographyonline.com

This approach allows for the isolation of trace-level metabolites and adducts from complex biological matrices, enabling more accurate identification and quantification when coupled with mass spectrometry (LCxLC-MS). nih.gov While specific applications for this compound are not widely reported, the methodology is well-established for the analysis of other complex biological mixtures such as peptides and natural product extracts. nih.govchromatographyonline.com

Spectroscopic Techniques for Structural Analysis

Once potential metabolites or adducts of this compound are isolated, spectroscopic techniques are essential for the unambiguous determination of their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including DNA adducts. rsc.orgmsu.edu It provides detailed information about the chemical environment of individual atoms (specifically 1H and 13C) within a molecule, allowing for the determination of atomic connectivity and stereochemistry. sigmaaldrich.com

The ultimate electrophile generated from this compound reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form covalent adducts. nih.gov NMR spectroscopy has been instrumental in confirming the exact structure of these adducts. By analyzing samples of adducts formed in vitro by reacting a stable derivative (like 1'-acetoxysafrole) with deoxyribonucleosides, researchers can match the NMR spectra to those of adducts isolated from in vivo experiments. nih.gov

Through one-dimensional (1H NMR) and two-dimensional (e.g., COSY, TOCSY) NMR experiments, it is possible to establish the precise point of attachment on the DNA base and the structure of the safrole moiety. core.ac.ukmdpi.com For example, NMR analysis was used to characterize the major adducts formed from the metabolic activation of 1'-hydroxysafrole. nih.gov

Table 2: DNA Adducts of Safrole Metabolites Identified by NMR Spectroscopy
Adduct NameDNA BasePoint of AttachmentReference
N2-(trans-isosafrol-3'-yl)-deoxyguanosineDeoxyguanosineN2 (exocyclic amino group) nih.gov
N6-(trans-isosafrol-3'-yl)-deoxyadenosineDeoxyadenosine (B7792050)N6 (exocyclic amino group) nih.gov

These studies confirm that the reactive metabolite derived from 1'-hydroxysafrole (and by extension, this compound) binds to the exocyclic amino groups of guanine and adenine. nih.gov High-resolution NMR can also reveal the conformation of the adduct within a DNA duplex, showing how the adduct is accommodated in the helical structure and whether it distorts the DNA backbone. researchgate.net

UV-Vis and Circular Dichroism Spectroscopy for Adduct Characterization

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are complementary techniques that provide valuable information about the formation and structural impact of DNA adducts.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The formation of a covalent adduct between the safrole metabolite and a DNA base creates a new chromophore with a unique absorption spectrum. By comparing the UV-Vis spectrum of the modified DNA (or nucleoside) to that of the unmodified precursors, researchers can confirm the formation of the adduct and monitor its formation over time. mdpi.com Changes in the wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the new chemical entity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral environment of molecules and is widely used to study the secondary structure of macromolecules like DNA. The standard B-form DNA helix has a characteristic CD spectrum. When an adduct like N2-(trans-isosafrol-3'-yl)-deoxyguanosine is formed, it can alter the local and global conformation of the DNA helix. This conformational change is reflected in the CD spectrum, providing insights into how the adduct perturbs the DNA structure. For example, a significant change in the CD signal might indicate a distortion of the DNA helix, which could have implications for DNA replication and repair processes. While specific CD spectra for this compound adducts are not detailed in the available literature, the technique has been applied to characterize adducts from analogous compounds like 1'-hydroxy-2',3'-dehydroestragole. nih.gov

Research Models and Experimental Methodologies for Studying 1 Sulfooxysafrole

In Vitro Systems for Enzymatic and Mechanistic Studies

In vitro systems are fundamental for dissecting the biochemical processes leading to the formation of 1'-sulfooxysafrole and for assessing its intrinsic chemical properties. These cell-free systems provide a simplified and controlled environment, enabling researchers to isolate and study specific enzymatic reactions and molecular interactions without the complexities of a whole-cell system.

Subcellular Fractions (e.g., Microsomes, S9 Homogenates, Cytosol)

Subcellular fractions are preparations of specific components of cells, obtained through homogenization and centrifugation. researchgate.net They are instrumental in identifying which cellular compartments and enzyme systems are involved in the metabolism of safrole and its derivatives.

Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum during cell homogenization. researchgate.net They are enriched in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. researchgate.netxenotech.com In the context of this compound research, liver microsomes are used to study the initial hydroxylation of safrole to its proximate carcinogen, 1'-hydroxysafrole (B1215727), a necessary step before sulfonation. oup.comoup.com Studies using human liver microsomes have identified 1,2-dihydroxy-4-allylbenzene and 1'-hydroxysafrole as major metabolites of safrole. oup.com

S9 Homogenates: The S9 fraction is a supernatant obtained from a low-speed centrifugation of a tissue homogenate and contains both microsomal and cytosolic components. researchgate.nettandfonline.com This mixture provides a more comprehensive representation of the metabolic capabilities of the liver, encompassing both Phase I and Phase II enzymes. researchgate.netxenotech.com Researchers utilize S9 fractions, particularly from the liver, to investigate the complete bioactivation pathway of safrole, from the initial CYP-mediated hydroxylation to the subsequent sulfation of 1'-hydroxysafrole to this compound. oup.comoup.com The formation of this compound is often detected indirectly by trapping the reactive carbocation with glutathione (B108866) (GSH) to form a stable GS-1'-sulfooxysafrole adduct. oup.comoup.com

Cytosol: This is the soluble portion of the cytoplasm, containing a variety of soluble enzymes, including sulfotransferases (SULTs). xenotech.com Cytosolic fractions are specifically used to study the Phase II sulfonation reaction that converts 1'-hydroxysafrole into the ultimate carcinogenic metabolite, this compound. nih.govbioivt.com By incubating 1'-hydroxysafrole with liver cytosol and the necessary cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), researchers can directly assess the activity of SULTs in this critical bioactivation step. nih.gov

Interactive Table: Subcellular Fractions in this compound Research
Subcellular FractionPrimary Enzymes PresentKey Application in this compound ResearchTypical Cofactors UsedReference
Microsomes Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs)Studying the initial hydroxylation of safrole to 1'-hydroxysafrole.NADPH oup.comoup.com
S9 Homogenates CYPs, SULTs, UGTs, and other cytosolic enzymesInvestigating the complete metabolic pathway from safrole to this compound and its subsequent reactions.NADPH, PAPS, UDPGA, GSH oup.comoup.comd-nb.info
Cytosol Sulfotransferases (SULTs)Focusing on the sulfonation of 1'-hydroxysafrole to this compound.PAPS nih.govbioivt.com

Recombinant Enzyme Systems (e.g., Expressed CYP and SULT Isoforms)

To pinpoint the specific enzymes responsible for the metabolic activation of safrole, researchers utilize recombinant enzyme systems. These systems involve the expression of individual human cytochrome P450 (CYP) or sulfotransferase (SULT) isoforms in host cells, such as E. coli or insect cells. bioivt.combioivt.com The purified recombinant enzymes are then used in in vitro assays to determine their specific activity towards safrole and 1'-hydroxysafrole.

Studies using this approach have identified several human CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, and CYP2E1, as being involved in the 1'-hydroxylation of safrole. oup.com Similarly, specific human SULT isoforms can be tested for their ability to catalyze the sulfation of 1'-hydroxysafrole, which is the final step in the formation of the reactive this compound. bioivt.comnih.gov This method allows for a detailed characterization of the kinetic parameters (Km and Vmax) of each enzyme isoform, providing insights into their relative contributions to safrole bioactivation in humans. oup.com

Cell-Free Reaction Systems for Intrinsic Reactivity Assessment

Due to its high reactivity and instability, direct studies on this compound are challenging. Cell-free reaction systems are employed to assess its intrinsic electrophilic reactivity. In these systems, a stable precursor, such as 1'-acetoxysafrole, is often used as a model compound to generate the same reactive carbocation as this compound. researchgate.net The reactivity of this electrophile can then be evaluated by its ability to form covalent adducts with DNA or other nucleophiles in a controlled, non-enzymatic environment. researchgate.net These experiments have been crucial in demonstrating the potential of the this compound-derived carbocation to bind to DNA, a key event in its mechanism of carcinogenicity. researchgate.netresearchgate.net

Cellular Models for Molecular Interaction Studies

Cellular models provide a more biologically relevant context than cell-free systems for studying the interactions of this compound within a living cell. These models retain the complex intracellular environment, including the spatial organization of enzymes and the presence of cellular defense mechanisms.

Mammalian Cell Lines (e.g., HepG2 cells, Chinese Hamster Ovary (CHO) cells)

HepG2 cells: This human hepatoma cell line is widely used in toxicology and drug metabolism studies because it retains many of the metabolic capabilities of human hepatocytes. unimi.itmdpi.com HepG2 cells can be used to investigate the entire metabolic activation pathway of safrole to this compound and to study the resulting cellular responses, such as DNA adduct formation, cytotoxicity, and apoptosis. unimi.itnih.gov

Chinese Hamster Ovary (CHO) cells: CHO cells are another common mammalian cell line used in genetic toxicology. wikipedia.orgbiopharminternational.com While they have limited intrinsic metabolic capacity, they can be genetically engineered to express specific human drug-metabolizing enzymes, such as individual CYP or SULT isoforms. nih.gov This allows researchers to create tailored cellular models to investigate the specific role of a particular enzyme in the bioactivation of safrole and the subsequent genotoxic effects of this compound. nih.gov

Primary Cell Cultures (e.g., Primary Rat Hepatocytes)

Primary hepatocytes are freshly isolated from the liver and are considered the "gold standard" for in vitro liver-related research because they most closely mimic the functions of the liver in vivo. researchgate.netbioivt.com Primary rat hepatocytes are frequently used to study the metabolism and toxicity of safrole, including the formation of this compound and its covalent binding to cellular macromolecules. nih.govbiorxiv.org These primary cell cultures provide a highly relevant model for assessing species differences in safrole metabolism and for extrapolating potential risks to humans. conceptlifesciences.comveritastk.co.jp

Interactive Table: Cellular Models in this compound Research
Cellular ModelDescriptionKey Application in this compound ResearchAdvantagesLimitationsReference
HepG2 cells Human hepatoma cell lineStudying the complete metabolic activation of safrole and its cellular consequences (e.g., cytotoxicity, DNA damage).Human origin, readily available, immortalized.Can have altered metabolic enzyme expression compared to primary hepatocytes. unimi.itmdpi.com
CHO cells Chinese Hamster Ovary cell lineInvestigating the role of specific enzymes by using genetically engineered cells expressing human CYP or SULT isoforms.Easily transfected, low background metabolic activity.Not of human or hepatic origin, requires genetic modification for metabolic studies. wikipedia.orgnih.gov
Primary Rat Hepatocytes Freshly isolated rat liver cellsProviding a highly relevant model for studying safrole metabolism, DNA adduct formation, and species-specific effects.Closely mimics in vivo liver function, contains a full complement of metabolic enzymes.Limited lifespan in culture, availability can be a factor. nih.govbiorxiv.org

Techniques for Isolation and Analysis of Modified Biomolecules from Cells

The study of this compound and its interaction with cellular macromolecules necessitates sophisticated techniques for the isolation and analysis of the resulting modified biomolecules, primarily DNA adducts. These methods are crucial for understanding the mechanisms of genotoxicity.

A primary technique employed is High-Performance Liquid Chromatography (HPLC) . Following the isolation of DNA from cells or tissues and its enzymatic digestion into individual nucleosides, HPLC is used to separate the modified nucleosides (adducts) from the vast excess of normal, unmodified nucleosides. The elution profiles from the HPLC can be monitored using UV-Vis detectors. For enhanced sensitivity and specificity, particularly when dealing with the low levels of adducts formed in vivo, radiolabeled precursors like [³H]-1'-hydroxysafrole are often used, with fractions collected from the HPLC for scintillation counting. More advanced systems couple HPLC with on-line radioactivity detectors for real-time analysis.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), has become a gold standard for the identification and quantification of DNA adducts. Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the structural characterization of adducts. For instance, triple quadrupole mass spectrometry can be used in "comparative DNA adductomics" to screen for potential DNA adducts by monitoring for the neutral loss of the deoxyribose moiety, a common fragmentation pattern for nucleoside adducts. This allows for the creation of DNA adductome maps, revealing numerous potential adduct candidates for further investigation. Isotope-dilution LC-ESI-MS/MS, using stable isotope-labeled internal standards, provides highly accurate quantification of specific adducts.

Another highly sensitive method is the ³²P-Postlabeling Assay . This technique involves the enzymatic digestion of DNA to 3'-mononucleotides. The adducts are then enriched, often through solvent extraction or solid-phase extraction, before being radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or HPLC and quantified by measuring their radioactive decay. This method is capable of detecting adducts at frequencies as low as one in 10⁹ to 10¹⁰ normal nucleotides, making it suitable for studies involving low exposure levels.

In Vivo Research Models for Metabolic Pathway Elucidation and Adduct Formation

In vivo models are indispensable for understanding the complex metabolic pathways that lead to the formation of this compound and its subsequent interaction with biological molecules in a whole-organism context.

Rodent Models (e.g., Rat and Mouse Strains, including Genetically Modified Models like Brachymorphic Mice)

Rodent models, particularly rats and mice, have been central to the study of safrole metabolism and carcinogenicity. Strains such as the CD-1, B6C3F1, and Sprague-Dawley rats have been used extensively. These models allow for the investigation of adduct formation in target organs, such as the liver, under controlled experimental conditions.

A pivotal tool in elucidating the role of sulfation has been the use of brachymorphic mice . These mice possess a genetic defect that results in a significant deficiency in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the essential co-substrate for sulfotransferase (SULT) enzymes. Consequently, their ability to carry out sulfation reactions is severely impaired.

Research has demonstrated that when brachymorphic mice are administered 1'-hydroxysafrole, the formation of hepatic DNA and RNA adducts is dramatically reduced compared to their phenotypically normal littermates. nih.gov This provides compelling evidence that sulfation is the critical metabolic activation step leading to the formation of the ultimate reactive electrophile, this compound. nih.gov Studies have quantified this difference, showing a significant decrease in macromolecular binding in these genetically modified mice. nih.gov

Mouse ModelGenetic CharacteristicObservation after 1'-Hydroxysafrole AdministrationFold Reduction in Adduct Levels (Compared to Normal)Reference
Phenotypically Normal (B6C3F2)Normal PAPS SynthesisStandard level of hepatic DNA and RNA adduct formation.N/A nih.gov
Brachymorphic (B6C3F2)Deficient in PAPS SynthesisSignificantly lower levels of hepatic DNA and RNA adducts.7- to 12-fold nih.gov

Further detailed studies in B6C3F1 mice have identified and quantified specific DNA adducts formed in the liver following treatment with 1'-hydroxysafrole, providing a molecular basis for its genotoxic effects. capes.gov.br

Comparative Biotransformation Studies Across Species

Significant differences exist in the metabolic handling of safrole and its metabolites across different species, which has profound implications for species-specific toxicity. Comparative studies involving rats, mice, and humans have highlighted these variations.

The primary metabolic pathways for 1'-hydroxysafrole are sulfation, glucuronidation, and oxidation. The balance between these pathways determines the extent of bioactivation (via sulfation to this compound) versus detoxification (via glucuronidation or oxidation).

In mice , the sulfation pathway appears to be highly efficient, leading to a greater susceptibility to safrole-induced liver tumors compared to rats. europa.eu In rats , glucuronidation of 1'-hydroxysafrole is a more dominant detoxification pathway than in humans. oup.com Studies have shown that while 1,2-dihydroxy-4-allylbenzene is a major urinary metabolite in both rats and humans, the proximate carcinogen 1'-hydroxysafrole is detectable as a conjugate in rat urine but has not been found in human urine under similar investigational conditions. nih.gov

Physiologically based biokinetic (PBBK) modeling, using in vitro kinetic data from liver preparations, has allowed for quantitative comparisons of these pathways. These models predict that the formation of 1'-oxosafrole (B1206764) (a detoxification product) is a major pathway for 1'-hydroxysafrole in humans but a minor one in rats. oup.com Conversely, glucuronidation is less important in humans than in rats. oup.com While direct quantitative comparisons of all pathways in all three species from a single study are limited, the compiled data indicate clear species-dependent preferences in metabolic routing.

Metabolic Pathway (from 1'-Hydroxysafrole)RatMouseHumanReference
Sulfation (Bioactivation) Minor PathwayMajor PathwayPredicted to be 3-5 times higher than in rats europa.euoup.com
Glucuronidation (Detoxification) Major PathwayPathway existsLess important than in rats oup.com
Oxidation to 1'-oxosafrole (Detoxification) Minor PathwayPathway existsMain Detoxification Pathway oup.com

These species-specific differences in metabolism, particularly in the efficiency of the sulfation pathway, are critical for extrapolating findings from rodent models to assess potential human risk.

Emerging Research Areas and Unanswered Questions

Identification of Novel Interaction Products and Adducts Beyond DNA

RNA Adducts: The interaction of reactive metabolites with RNA is an area of growing interest. RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), possess nucleophilic centers that are susceptible to attack by electrophiles like the carbocation derived from 1'-sulfooxysafrole. The formation of RNA adducts could have profound consequences for cellular function, potentially leading to errors in protein synthesis, altered gene expression, and disruption of cellular homeostasis. Spectroscopic studies on related compounds have shown that they can bind to RNA bases such as guanine (B1146940), uracil, and adenine (B156593), as well as the phosphate backbone. nih.govresearchgate.net Further research is needed to specifically identify and characterize this compound-RNA adducts in vivo and to elucidate their functional impact.

Protein Adducts: Proteins represent a major cellular target for reactive metabolites due to the abundance of nucleophilic amino acid residues, such as cysteine, histidine, and lysine. The formation of protein adducts by this compound could lead to the inactivation or altered function of critical enzymes and structural proteins. For instance, adduction to enzymes involved in cellular defense, metabolism, or DNA repair could compromise these protective pathways, thereby potentiating the toxic effects of the compound. Administration of related compounds in animal models has shown covalent binding to hepatic proteins. nih.gov Identifying the specific protein targets of this compound and understanding the functional consequences of adduct formation are key unanswered questions that are beginning to be addressed with advanced proteomic techniques.

Table 1: Potential Macromolecular Targets of this compound Beyond DNA

Macromolecule Potential Site of Adduction Potential Consequence
RNA Guanine, Uracil, Adenine bases; Phosphate backbone Errors in translation, altered gene expression, disrupted protein synthesis

| Proteins | Cysteine, Histidine, Lysine residues | Enzyme inactivation, altered protein function, disruption of cellular signaling |

Elucidation of Regulatory Mechanisms in this compound Biotransformation and Repair

The formation and detoxification of this compound are controlled by a complex interplay of metabolic enzymes and DNA repair pathways. Understanding the regulation of these processes is crucial for identifying factors that influence individual susceptibility to safrole-induced toxicity.

The biotransformation of safrole to its ultimate carcinogenic form involves a two-step process: hydroxylation to 1'-hydroxysafrole (B1215727), primarily catalyzed by cytochrome P450 (CYP) enzymes like CYP2A6, followed by sulfonation to this compound by sulfotransferase (SULT) enzymes, particularly SULT1A1. mdpi.com The expression and activity of these enzymes are subject to regulation by various factors, including genetic polymorphisms and transcriptional control.

For instance, the human SULT1A1 gene is regulated by the transcription factors Sp1 and GA binding protein. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) in the SULT1A1 gene, can lead to differences in enzyme activity and have been associated with varying risks for certain cancers. nih.govfrontiersin.org These genetic differences may explain why some individuals are more susceptible to the adverse effects of safrole exposure.

Once this compound forms DNA adducts, the cell activates complex DNA repair mechanisms to maintain genomic integrity. The specific pathways involved in repairing these bulky adducts are an area of active investigation. Pathways such as nucleotide excision repair (NER) and homologous recombination (HR) are known to be involved in repairing various forms of DNA damage and are likely participants in the response to this compound-induced lesions. nih.govwustl.edumdpi.com Elucidating the precise roles and regulation of these repair pathways in the context of safrole-induced damage is a key research goal. For example, understanding how the cell senses these specific adducts and recruits the appropriate repair machinery, such as the Fanconi Anemia (FA) pathway which is involved in repairing interstrand crosslinks, could reveal critical points of intervention. wustl.eduresearchgate.net

Table 2: Key Regulatory Factors in this compound Metabolism and Repair

Process Key Enzymes/Pathways Regulatory Factors
Biotransformation CYP2A6, SULT1A1 Genetic polymorphisms (SNPs), transcriptional regulation (Sp1, GABP)

| DNA Repair | Nucleotide Excision Repair (NER), Homologous Recombination (HR), Fanconi Anemia (FA) Pathway | Damage recognition proteins, cell cycle checkpoints, specific nuclease and polymerase activity |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

In recent years, advanced computational methods have become indispensable tools for predicting the reactivity and biological interactions of chemical compounds, including this compound. These in silico approaches offer a powerful means to investigate molecular mechanisms, predict toxicity, and guide experimental research.

Quantum Mechanics (QM) Based Methods: Quantum mechanical calculations can be used to model the electronic structure of this compound and predict its chemical reactivity. mdpi.com These methods can determine the stability of the 1'-carbocation and its propensity to react with different biological nucleophiles, providing insights into the types of adducts that are most likely to form. QM-based approaches can help to rationalize the observed patterns of DNA and protein adduction and predict potential sites of interaction. mdpi.com

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can be used to model the interaction of 1'-hydroxysafrole with the active site of SULT1A1, or the interaction of this compound with DNA, RNA, or proteins. mdpi.comwur.nl Following docking, molecular dynamics simulations can be employed to simulate the behavior of these molecular systems over time, providing a more dynamic picture of the binding process and the stability of the resulting adducts. mdpi.comnih.govwur.nl

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govwur.nl By analyzing a dataset of related compounds with known toxicities, QSAR models can be developed to predict the potential carcinogenicity of new or untested chemicals based on their structural features. These models can be used to prioritize chemicals for further toxicological testing and to aid in risk assessment. nih.gov For this compound, QSAR could help predict its reactivity based on descriptors that quantify its electrophilicity and steric properties. nih.gov

These computational approaches, often used in combination, provide a powerful framework for understanding the molecular basis of this compound toxicity and for developing predictive models that can be used in human health risk assessment. nih.govnih.gov

Development of Innovative Analytical Probes for Molecular Studies of this compound Pathways

Advancements in analytical chemistry are crucial for detecting and quantifying this compound and its interaction products, as well as for studying the metabolic pathways involved in its formation and detoxification. The development of innovative analytical probes and high-throughput techniques is enabling researchers to investigate these processes with unprecedented sensitivity and specificity.

Mass Spectrometry (MS)-Based Techniques: High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for identifying and quantifying safrole metabolites and their adducts. nih.gov Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allow for the sensitive detection of reactive metabolites and their trapping as glutathione (B108866) (GSH) conjugates. nih.gov Furthermore, advanced MS-based proteomic approaches can be used to identify specific protein adducts, providing a global view of the cellular targets of this compound.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov This technique could be adapted to develop specific probes that covalently bind to and report on the activity of enzymes involved in safrole metabolism, such as SULT1A1. This would allow for the direct measurement of enzyme activity in different tissues and individuals, providing insights into metabolic activation pathways.

Fluorescent Probes and Imaging: The development of novel fluorescent probes that can specifically react with this compound or its reactive carbocation could enable the visualization of its distribution and interactions within living cells. These molecular probes could be designed to fluoresce upon reaction, allowing for real-time imaging of where the reactive species is generated and where it accumulates within cellular compartments. This would provide valuable spatial and temporal information about the toxicological processes.

High-Throughput Screening (HTS) Methods: As the need to assess the toxicity of numerous chemicals grows, high-throughput screening methods are becoming increasingly important. researchgate.net These platforms can be used to rapidly screen libraries of compounds for their ability to be metabolized into reactive species or to inhibit key metabolic enzymes. Such assays could be developed to identify other compounds that, like safrole, are bioactivated by the SULT1A1 pathway.

The continued development and application of these innovative analytical tools will be essential for advancing our understanding of the molecular mechanisms underlying this compound toxicity and for improving the assessment of human health risks associated with safrole exposure. nih.gov

Q & A

Q. What experimental models have been used to confirm 1'-Sulfooxysafrole as a carcinogenic metabolite?

Studies utilizing brachymorphic mice and pentachlorophenol demonstrated that this compound is the major electrophilic and carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. These models showed impaired sulfotransferase activity, linking metabolic activation to DNA adduct formation and tumorigenesis. Researchers should prioritize in vivo models with genetic modifications (e.g., sulfotransferase-deficient mice) to isolate metabolic pathways .

Q. How can this compound be quantified in biological samples?

Quantification often employs UV spectroscopy (260 nm) by comparing the peak area of glutathione (GSH) adducts of this compound to a calibration curve of 3′-hydroxyanethole. This method requires rigorous validation of chromatographic separation (e.g., HPLC) and controls for matrix effects in liver homogenates or serum .

Q. What role does sulfotransferase activity play in this compound toxicity?

Sulfotransferases catalyze the sulfonation of 1'-hydroxysafrole to form this compound, a reactive electrophile. Studies in brachymorphic mice (sulfotransferase-deficient) showed reduced DNA adducts, confirming enzymatic bioactivation as critical for toxicity. Researchers should measure sulfotransferase isoform-specific activity in target tissues to assess inter-species or inter-individual variability .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data on this compound's metabolic pathways?

Contradictions (e.g., discrepancies in adduct formation rates) may arise from differences in analytical methods or model systems. Mitigation strategies include:

  • Cross-validating results using multiple detection techniques (e.g., LC-MS/MS alongside UV spectroscopy).
  • Replicating findings in humanized mouse models or primary hepatocytes to assess human relevance.
  • Applying bias-check frameworks (e.g., assessing allocation concealment, blinding) to experimental design, as poor methodology can inflate effect sizes .

Q. What methodological considerations are critical when extrapolating this compound risk assessments from rodents to humans?

Key factors include:

  • Interspecies differences : Compare human and murine sulfotransferase expression patterns using proteomics or RNA-seq.
  • Dose-response modeling : Apply physiologically based pharmacokinetic (PBPK) models to adjust for metabolic scaling.
  • Adverse Outcome Pathways (AOPs) : Map DNA adduct formation to downstream carcinogenic events, integrating in vitro and in vivo data for AOP development .

Q. How can in vitro systems be optimized to study this compound's electrophilic reactivity?

Use primary hepatocytes or 3D liver spheroids with retained phase II enzyme activity. Include co-factors (e.g., PAPS for sulfonation) and monitor reactive oxygen species (ROS) generation. Pair with computational models (e.g., molecular docking) to predict adduct formation sites on DNA or proteins .

Q. What strategies improve reproducibility in studies on this compound's genotoxicity?

  • Standardized protocols : Predefine analytical thresholds for adduct detection (e.g., ≥5% increase over controls).
  • Data transparency : Share raw chromatograms and spectral data as supplementary material for peer review.
  • Negative controls : Include sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm pathway specificity .

Methodological Tables

Key Parameter Recommended Approach Validation Criteria
Quantification of adductsLC-MS/MS with stable isotope-labeled internal standardsCoefficient of variation (CV) <15% across replicates
Sulfotransferase activityRadiometric assay using ³⁵S-PAPSLinear kinetics over 30-min incubation period
In vivo carcinogenicityBrachymorphic mice + 1'-hydroxysafrole dosing (6 months)Tumor incidence ≥30% in wild-type controls

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